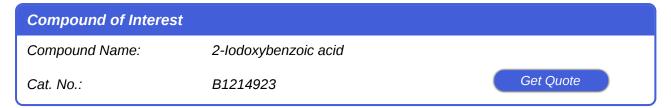


2-lodoxybenzoic Acid (IBX): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-lodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that has emerged as a mild, selective, and environmentally benign oxidizing agent in modern organic synthesis.[1] Its utility spans a wide range of oxidative transformations, most notably the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. This guide provides an in-depth overview of the core properties, synthesis, and applications of IBX, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical and Safety Data

IBX is a white crystalline solid that is notable for its poor solubility in most common organic solvents, with the exception of dimethyl sulfoxide (DMSO).[1][2] A significant drawback of IBX is its potential for explosive decomposition upon impact or heating above 200 °C.[2] Commercially available IBX is often stabilized by the inclusion of benzoic acid and isophthalic acid.[2]



Property	Value	Reference	
Molecular Formula	C7H5IO4	[2][3]	
Molar Mass	280.02 g/mol	[2][3]	
Melting Point	233 °C (decomposes)	[2]	
CAS Number	CAS Number 61717-82-6		
¹ H NMR (DMSO-d ₆ , 500 MHz)	δ 8.14 (d, J = 8.0 Hz, 1 H), 8.03 (dd, J = 1.0, 7.5 Hz, 1 H), 8.00 (td, J = 1.5, 8.5 Hz, 1 H), 7.84 (t, J = 7.5 Hz, 1 H)	[4]	
δ 167.6, 146.5, 137.8, 133.4, 13C NMR (DMSO-d ₆ , 125 MHz) 132.9, 131.0, 130.0, 128.0, 125.4, 124.8		[4]	
IR (KBr) 1637, 1188, 1130, 1042, 749, 695 cm ⁻¹		[4]	

Synthesis of 2-lodoxybenzoic Acid (IBX)

IBX is readily prepared by the oxidation of 2-iodobenzoic acid. While historical methods employed potassium bromate and sulfuric acid, a safer and more environmentally friendly protocol utilizes Oxone (potassium peroxymonosulfate).[1]

Experimental Protocol: Synthesis of IBX from 2- Iodobenzoic Acid and Oxone

This protocol is adapted from Frigerio, M.; Santagostino, M.; Sputore, S. J. Org. Chem.1999, 64 (12), 4537–4538.

Materials:

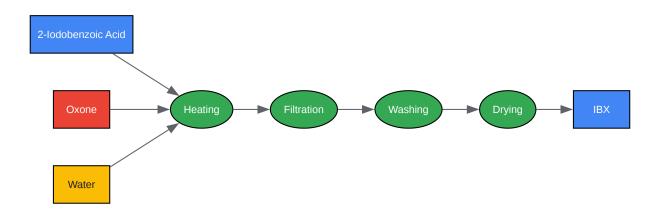
- 2-lodobenzoic acid
- Oxone (2KHSO₅·KHSO₄·K₂SO₄)



- Deionized water
- Acetone

Procedure:

- In a flask equipped with a magnetic stirrer, dissolve Oxone (1.3 equivalents) in deionized water.
- To this solution, add 2-iodobenzoic acid (1.0 equivalent) in one portion.
- Heat the resulting suspension to 70-75 °C and stir vigorously for 3-4 hours.
- Cool the reaction mixture to 0-5 °C in an ice bath.
- Collect the white precipitate by vacuum filtration.
- Wash the filter cake sequentially with copious amounts of cold deionized water and then with acetone.
- Dry the resulting white solid under high vacuum to afford IBX.



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Synthesis of IBX Workflow

Mechanism of Alcohol Oxidation



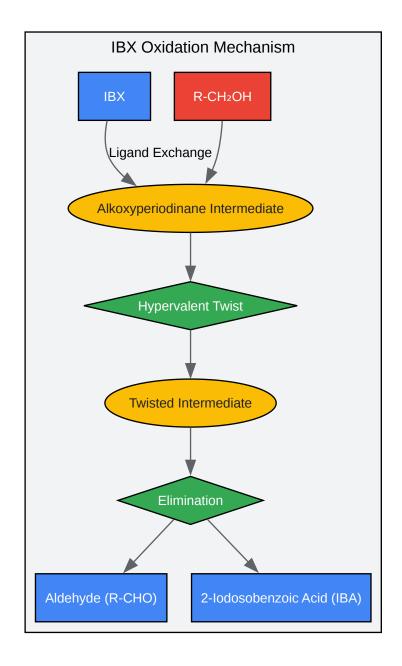




The oxidation of alcohols by IBX is generally understood to proceed via a "hypervalent twist" mechanism. This pathway involves three key steps: ligand exchange, a hypervalent twist, and subsequent elimination.

- Ligand Exchange: The alcohol substrate coordinates to the iodine center of IBX, displacing a hydroxyl group to form an alkoxyperiodinane intermediate.
- Hypervalent Twist: This is often the rate-determining step. The geometry around the iodine atom rearranges, bringing the α -proton of the alcohol into proximity with one of the oxygen atoms on the iodine.
- Elimination: A concerted, five-membered cyclic transition state leads to the elimination of the oxidized carbonyl product and 2-iodosobenzoic acid (IBA), the reduced form of IBX.





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Mechanism of IBX-mediated alcohol oxidation.

Applications in Organic Synthesis Oxidation of Primary Alcohols to Aldehydes

IBX is highly effective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, a common side reaction with many other oxidizing agents.



Substrate	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Benzyl alcohol	EtOAc	80	1	95	[5]
Cinnamyl alcohol	EtOAc	80	1.5	92	[5]
1-Octanol	EtOAc	80	3	88	[5]
Geraniol	CH ₂ Cl ₂	25	2	90	[6]

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general procedure adapted from Moore, J. D.; Finney, N. S. Org. Lett.2002, 4 (17), 3001–3003.

Materials:

- Primary alcohol
- IBX (1.5 equivalents)
- Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

Procedure:

- To a stirred suspension of IBX in the chosen solvent, add the primary alcohol.
- Heat the reaction mixture to reflux (typically 80 °C for ethyl acetate) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the suspension to remove the insoluble 2-iodosobenzoic acid byproduct.
- Wash the filter cake with the reaction solvent.



• Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography if necessary.

Oxidation of Secondary Alcohols to Ketones

IBX efficiently oxidizes a wide range of secondary alcohols to their corresponding ketones under mild conditions.

Substrate	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
1- Phenylethano	EtOAc	80	1	98	[5]
Cyclohexanol	EtOAc	80	2	94	[5]
Menthol	EtOAc	80	4	91	[5]
Borneol	CH ₂ Cl ₂	25	3	95	[6]

The experimental protocol for the oxidation of secondary alcohols is analogous to that for primary alcohols.

Oxidation of Vicinal Diols to α-Diketones

A notable feature of IBX is its ability to oxidize vicinal diols to the corresponding α -diketones without cleavage of the carbon-carbon bond, a reaction that is often challenging with other oxidants.[7]

Substrate	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Hydrobenzoin	DMSO	25	2	95	[7]
1,2- Cyclohexane diol	DMSO	25	3	92	[7]
1,2- Octanediol	DMSO	25	4	88	[7]



Experimental Protocol: Oxidation of a Vicinal Diol to an α -Diketone

This protocol is a general procedure adapted from Yadav, J. S.; Biswas, S. K.; Srinivas, R. Synthesis2006, 4237–4241.

Materials:

- Vicinal diol
- IBX (3.5 equivalents)
- Anhydrous DMSO

Procedure:

- Dissolve the vicinal diol in DMSO.
- Add IBX in one portion to the stirred solution at room temperature.
- Continue stirring at room temperature and monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Conclusion

2-lodoxybenzoic acid is a versatile and powerful oxidizing agent with a broad scope of applications in modern organic synthesis. Its ease of preparation, mild reaction conditions, and high selectivity make it an attractive alternative to traditional heavy-metal-based oxidants. While its poor solubility and potential for explosive decomposition necessitate careful handling, the development of stabilized formulations and heterogeneous reaction conditions has expanded its practical utility. For researchers and professionals in drug development and chemical



synthesis, a thorough understanding of IBX's properties and reaction protocols is essential for leveraging its full potential in the construction of complex molecules.

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